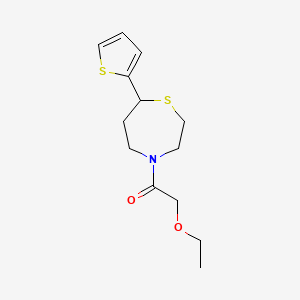

![molecular formula C12H13BrF3NO2 B2968453 3-[(2-Bromophenyl)methyl]azetidine; trifluoroacetic acid CAS No. 2095408-96-9](/img/structure/B2968453.png)

3-[(2-Bromophenyl)methyl]azetidine; trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

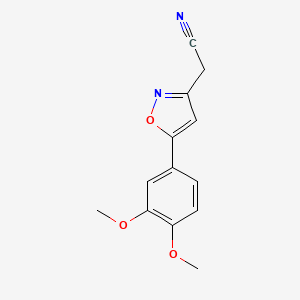

“3-[(2-Bromophenyl)methyl]azetidine; trifluoroacetic acid” is a chemical compound with the CAS Number: 2095408-96-9. It has a molecular weight of 340.14 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-(2-bromobenzyl)azetidine 2,2,2-trifluoroacetate . The InChI code is 1S/C10H12BrN.C2HF3O2/c11-10-4-2-1-3-9(10)5-8-6-12-7-8;3-2(4,5)1(6)7/h1-4,8,12H,5-7H2;(H,6,7) .Physical And Chemical Properties Analysis

This compound is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 340.14 .Wissenschaftliche Forschungsanwendungen

Multicomponent Coupling Reactions

Trifluoroacetic acid (TFA) promotes transition-metal-free, three-component coupling involving N-substituted aziridines, arynes, and water. This method synthesizes medicinally important N-aryl β-amino and γ-amino alcohol derivatives. Specifically, the use of azetidines in this reaction leads to the formation of N-aryl γ-amino alcohol derivatives, showcasing a versatile application in synthesizing complex organic molecules (Roy, Baviskar, & Biju, 2015).

Synthesis of Constrained Azaheterocycles

A novel approach has been developed for synthesizing nonactivated 1-alkyl-2-(trifluoromethyl)azetidines, presenting a new class of constrained azaheterocycles. This synthesis route starts from ethyl 4,4,4-trifluoroacetoacetate, leading to the creation of diverse α-(trifluoromethyl)amines via intermediate azetidinium salts. The methodology underscores the reactivity profile of 2-CF3-azetidines, highlighting their distinct behavior compared to azetidines with other electron-withdrawing groups at C2 (Kenis et al., 2012).

Ligand for Nicotinic Receptors

The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, involves coupling [11C]iodomethane with a specific azetidine-carboxylate derivative, followed by deprotection using trifluoroacetic acid. This compound is a potential ligand for nicotinic receptors, indicating its significance in neurological research and potential therapeutic applications (Karimi & Långström, 2002).

Novel Synthesis of Bodipy Dimers

The use of phenyliodine(III) bis(trifluoroacetate) (PIFA) alongside a Lewis acid has enabled the C-C coupling of Bodipy monomers, favoring the formation of dimers under specific conditions. These dimers exhibit unusual redox properties, demonstrating the utility of trifluoroacetic acid in synthesizing complex organic compounds with unique electronic characteristics (Rihn et al., 2011).

Highly Energetic Building Block Production

3-(Bromoethynyl)azetidine is highlighted as a highly energetic building block for the synthesis of an API, with its synthesis and safety study detailed. This research underscores the importance of chemical process development in safely handling and utilizing energetic chemical structures in pharmaceutical production (Kohler et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “3-[(2-Bromophenyl)methyl]azetidine; trifluoroacetic acid”. For instance, the compound’s stability could be affected by storage conditions .

Eigenschaften

IUPAC Name |

3-[(2-bromophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.C2HF3O2/c11-10-4-2-1-3-9(10)5-8-6-12-7-8;3-2(4,5)1(6)7/h1-4,8,12H,5-7H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKAAHLFJHBAND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=CC=CC=C2Br.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2968371.png)

![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2968383.png)

![2-amino-5-[(E)-2-(4-amino-3-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B2968391.png)

![{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2968393.png)